molecular formula C13H15N5O6 B11829882 Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11829882
M. Wt: 337.29 g/mol
InChI Key: SPBWHPXCWJLQRU-MAGZKSAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” is a complex organic compound that features multiple functional groups, including an amino group and several hydroxyl groups. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and stereochemistry. Common synthetic routes may include:

    Amino Group Introduction: This can be achieved through reductive amination or nucleophilic substitution reactions.

    Hydroxyl Group Addition: Hydroxyl groups can be introduced via oxidation reactions or through the use of protecting groups followed by deprotection.

Industrial Production Methods

In an industrial setting, the production of such compounds may involve:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or as ligands for receptor binding. The presence of multiple hydroxyl groups can enhance solubility and bioavailability.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential. The amino and hydroxyl groups can interact with biological targets, making them candidates for drug development.

Industry

Industrially, these compounds can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their reactivity and functional groups make them valuable in various chemical processes.

Mechanism of Action

The mechanism of action of “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl) analogs: Compounds with similar structures but different substituents.

    Polyhydroxy compounds: Molecules with multiple hydroxyl groups, such as sugars and sugar alcohols.

    Amino alcohols: Compounds containing both amino and hydroxyl groups.

Uniqueness

The uniqueness of “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” lies in its specific stereochemistry and the combination of functional groups. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H15N5O6

Molecular Weight

337.29 g/mol

IUPAC Name

4-amino-8-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17)/t5-,8-,9-,13+/m1/s1

InChI Key

SPBWHPXCWJLQRU-MAGZKSAMSA-N

Isomeric SMILES

C1=C(C(=O)C2=C(N=CN=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N

Canonical SMILES

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.